Cas no 304870-69-7 (1-(9H-carbazol-9-yl)-3-(2-methylphenyl)aminopropan-2-ol)

1-(9H-carbazol-9-yl)-3-(2-methylphenyl)aminopropan-2-ol is a carbazole-derived organic compound with potential applications in pharmaceutical and materials science research. Its structure combines a carbazole moiety, known for its electron-rich and photoconductive properties, with a substituted aminopropanol group, which may contribute to biological activity. The compound’s hybrid architecture offers versatility in synthetic modifications, making it a candidate for studying structure-activity relationships in drug discovery or as a building block for functional materials. Its well-defined molecular framework ensures reproducibility in research applications, while the presence of both aromatic and aliphatic functional groups allows for tailored derivatization. This compound is particularly relevant in investigations involving fluorescence, charge transport, or receptor-binding studies.
1-(9H-carbazol-9-yl)-3-(2-methylphenyl)aminopropan-2-ol structure
304870-69-7 structure
Product name:1-(9H-carbazol-9-yl)-3-(2-methylphenyl)aminopropan-2-ol
CAS No:304870-69-7
MF:C22H22N2O
MW:330.422885417938
CID:6318687
PubChem ID:3101118

1-(9H-carbazol-9-yl)-3-(2-methylphenyl)aminopropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(9H-carbazol-9-yl)-3-(2-methylphenyl)aminopropan-2-ol
    • SR-01000446839-1
    • F0191-4596
    • Oprea1_829511
    • AKOS016332744
    • AKOS000630313
    • CCG-17449
    • SR-01000446839
    • 1-Carbazol-9-yl-3-o-tolylamino-propan-2-ol
    • CBDivE_008753
    • 1-carbazol-9-yl-3-(2-methylanilino)propan-2-ol
    • F1011-0065
    • 1-(9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol
    • 304870-69-7
    • Oprea1_685754
    • Inchi: 1S/C22H22N2O/c1-16-8-2-5-11-20(16)23-14-17(25)15-24-21-12-6-3-9-18(21)19-10-4-7-13-22(19)24/h2-13,17,23,25H,14-15H2,1H3
    • InChI Key: ILHMWIUXYRUUHN-UHFFFAOYSA-N
    • SMILES: OC(CNC1C=CC=CC=1C)CN1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 330.173213330g/mol
  • Monoisotopic Mass: 330.173213330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.2Ų
  • XLogP3: 4.7

1-(9H-carbazol-9-yl)-3-(2-methylphenyl)aminopropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1011-0065-2mg
1-(9H-carbazol-9-yl)-3-[(2-methylphenyl)amino]propan-2-ol
304870-69-7 90%+
2mg
$59.0 2023-07-06
Life Chemicals
F0191-4596-10mg
1-(9H-carbazol-9-yl)-3-[(2-methylphenyl)amino]propan-2-ol
304870-69-7 90%+
10mg
$79.0 2023-07-06
Life Chemicals
F0191-4596-20mg
1-(9H-carbazol-9-yl)-3-[(2-methylphenyl)amino]propan-2-ol
304870-69-7 90%+
20mg
$99.0 2023-07-06
Life Chemicals
F0191-4596-40mg
1-(9H-carbazol-9-yl)-3-[(2-methylphenyl)amino]propan-2-ol
304870-69-7 90%+
40mg
$140.0 2023-07-06
Life Chemicals
F1011-0065-3mg
1-(9H-carbazol-9-yl)-3-[(2-methylphenyl)amino]propan-2-ol
304870-69-7 90%+
3mg
$63.0 2023-07-06
A2B Chem LLC
AU20671-1mg
1-Carbazol-9-yl-3-o-tolylamino-propan-2-ol
304870-69-7
1mg
$245.00 2024-04-20
A2B Chem LLC
AU20671-5mg
1-Carbazol-9-yl-3-o-tolylamino-propan-2-ol
304870-69-7
5mg
$272.00 2024-04-20
A2B Chem LLC
AU20671-50mg
1-Carbazol-9-yl-3-o-tolylamino-propan-2-ol
304870-69-7
50mg
$408.00 2023-12-31
Life Chemicals
F1011-0065-30mg
1-(9H-carbazol-9-yl)-3-[(2-methylphenyl)amino]propan-2-ol
304870-69-7 90%+
30mg
$119.0 2023-07-06
Life Chemicals
F0191-4596-5μmol
1-(9H-carbazol-9-yl)-3-[(2-methylphenyl)amino]propan-2-ol
304870-69-7 90%+
5μl
$63.0 2023-07-06

Additional information on 1-(9H-carbazol-9-yl)-3-(2-methylphenyl)aminopropan-2-ol

1-(9H-Carbazol-9-yl)-3-(2-methylphenyl)aminopropan-2-ol: A Comprehensive Overview

The compound with CAS No 304870-69-7, commonly referred to as 1-(9H-carbazol-9-yl)-3-(2-methylphenyl)aminopropan-2-ol, has garnered significant attention in the fields of organic chemistry and materials science. This molecule is a derivative of carbazole, a heterocyclic aromatic compound, and incorporates an amino alcohol functional group, making it a versatile building block for various applications.

Carbazole itself is a well-known structure in organic chemistry, characterized by its unique electronic properties and ability to act as a ligand in coordination chemistry. The addition of the 2-methylphenyl group in this compound introduces steric and electronic effects that can significantly influence its reactivity and solubility. Recent studies have explored the use of such derivatives in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and sensors.

The synthesis of 1-(9H-carbazol-9-yl)-3-(2-methylphenyl)aminopropan-2-ol typically involves multi-step organic reactions, often starting from readily available starting materials such as carbazole and substituted phenols. The reaction conditions are carefully optimized to ensure high yield and purity, which are critical for its application in high-performance materials.

In terms of applications, this compound has shown promise in the development of self-healing materials. Researchers have demonstrated that the amino alcohol functionality can participate in dynamic covalent bonds, enabling reversible cross-linking and self-repair mechanisms. This property makes it an attractive candidate for coatings, adhesives, and polymers that require durability under harsh conditions.

Furthermore, recent advancements in bio-inspired materials have highlighted the potential of this compound in mimicking natural systems. Its ability to form hydrogen bonds and engage in non-covalent interactions has been exploited in the creation of biomimetic surfaces and drug delivery systems.

From a pharmacological perspective, 1-(9H-carbazol-9-yl)-3-(2-methylphenyl)aminopropan-2-ol has been investigated for its potential as a neuroprotective agent. Studies suggest that it may interact with cellular pathways involved in neurodegenerative diseases, offering a new avenue for therapeutic development.

In conclusion, the compound with CAS No 304870-69-7 represents a valuable addition to the arsenal of functional molecules available to scientists. Its unique combination of structural features and versatile reactivity positions it as a key player in advancing materials science, pharmacology, and beyond.

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